molecular formula C18H14N4 B11844971 3,3'-Dimethyl-2,2'-biquinoxaline CAS No. 6639-89-0

3,3'-Dimethyl-2,2'-biquinoxaline

Cat. No.: B11844971
CAS No.: 6639-89-0
M. Wt: 286.3 g/mol
InChI Key: ZIXYVLMASAVJLU-UHFFFAOYSA-N
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Description

3,3’-Dimethyl-2,2’-biquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C18H14N4. It is a derivative of quinoxaline, featuring two quinoxaline rings connected at the 2 and 2’ positions, with methyl groups at the 3 and 3’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl-2,2’-biquinoxaline typically involves the condensation of appropriate diamines with diketones. One common method is the reaction of 3,3’-dimethylbenzil with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .

Industrial Production Methods: Industrial production of 3,3’-Dimethyl-2,2’-biquinoxaline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dimethyl-2,2’-biquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3’-Dimethyl-2,2’-biquinoxaline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Dimethyl-2,2’-biquinoxaline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 3,3’-Dimethyl-2,2’-biquinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 3’ positions can enhance its stability and modify its interaction with biological targets compared to other quinoxaline derivatives .

Properties

CAS No.

6639-89-0

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

2-methyl-3-(3-methylquinoxalin-2-yl)quinoxaline

InChI

InChI=1S/C18H14N4/c1-11-17(21-15-9-5-3-7-13(15)19-11)18-12(2)20-14-8-4-6-10-16(14)22-18/h3-10H,1-2H3

InChI Key

ZIXYVLMASAVJLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C3=NC4=CC=CC=C4N=C3C

Origin of Product

United States

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